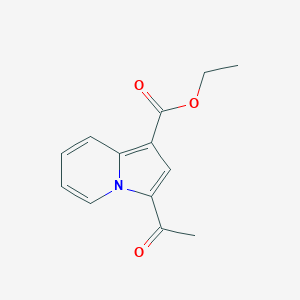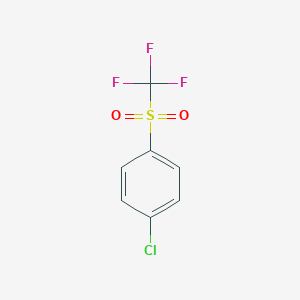
2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is a biochemical used for proteomics research . It belongs to the class of nitrogen-containing heterocyclic compounds and represents a core structural component in various biologically active compounds .
Synthesis Analysis
The synthesis of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” involves several methodologies that have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . A novel and highly efficient copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H)-ones has been proposed .
Molecular Structure Analysis
The molecular formula of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is C12H10N2O2, with a molecular weight of 214.22 .
Chemical Reactions Analysis
Quinazolinones, including “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one”, are used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
Physical And Chemical Properties Analysis
The molecular formula of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is C12H10N2O2, and it has a molecular weight of 214.22 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRTXSVKRLCOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349624 |
Source


|
| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
CAS RN |
16285-26-0 |
Source


|
| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one interact with 4-Nitrophenol and what are the downstream effects of this interaction?
A1: The research paper focuses on the development of a fluorescent nanoprobe incorporating 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one for the selective recognition of 4-Nitrophenol []. This suggests that the compound likely interacts with 4-Nitrophenol through specific molecular interactions, potentially hydrogen bonding or π-π stacking, leading to a change in its fluorescence properties. This change in fluorescence intensity or wavelength can then be measured and correlated to the concentration of 4-Nitrophenol, enabling its detection and quantification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

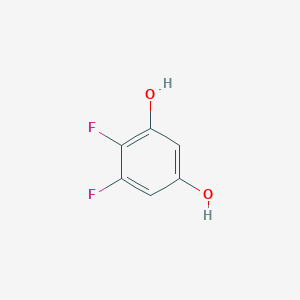

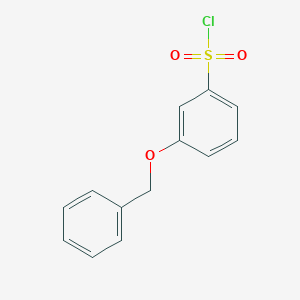
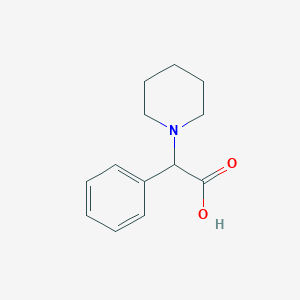
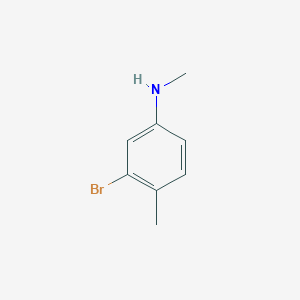
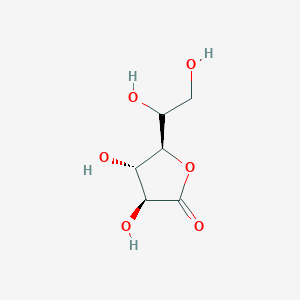

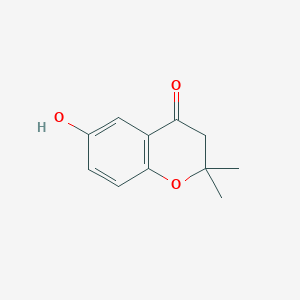
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
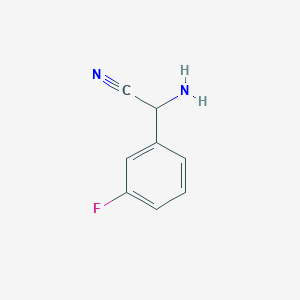
![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
